4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product. For example, the synthesis might involve the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-hydroxy-4-methyl coumarin
- 4-methylumbelliferone
- Warfarin
- Dicoumarol
Uniqueness
What sets 4-OXO-8-PROPYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE apart is its unique structure, which combines a coumarin core with additional functional groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H31NO6 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H31NO6/c1-2-10-23-18-26-24-15-9-16-25(24)30(34)39-29(26)19-28(23)38-31(35)27(17-21-11-5-3-6-12-21)33-32(36)37-20-22-13-7-4-8-14-22/h3-8,11-14,18-19,27H,2,9-10,15-17,20H2,1H3,(H,33,36)/t27-/m0/s1 |
InChI Key |
MQHFLDQXEJXHBR-MHZLTWQESA-N |
Isomeric SMILES |
CCCC1=CC2=C(C=C1OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C5=C2CCC5 |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C5=C2CCC5 |
Origin of Product |
United States |
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